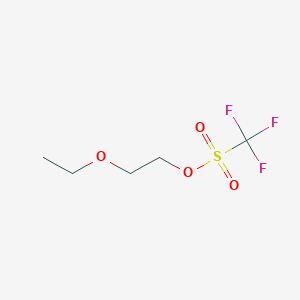

2-Ethoxyethyl triflate

Description

Historical Context and Evolution of Triflate Reagents in Organic Synthesis

The story of triflate reagents is intrinsically linked to the development of trifluoromethanesulfonic acid (triflic acid), a superacid first synthesized in the 1950s. nih.govwikipedia.org Triflic acid is one of the strongest known Brønsted acids, and its conjugate base, the triflate anion (CF₃SO₃⁻), is extraordinarily stable. wikipedia.org This stability is due to extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org

This inherent stability makes the triflate group an excellent leaving group in nucleophilic substitution reactions, a property that chemists began to exploit systematically in the latter half of the 20th century. wikipedia.org Alkyl and aryl triflates became recognized as powerful electrophiles, often exhibiting reactivity far exceeding that of their corresponding halides or tosylates. nih.govrsc.org

The evolution of triflate chemistry saw the development of numerous triflating agents, such as triflic anhydride (B1165640) and N-phenyltrifluoromethanesulfonimide, which allowed for the easy conversion of alcohols and phenols into highly reactive triflate esters. nih.govwikipedia.org This opened new pathways for a variety of transformations, including cross-coupling reactions like the Suzuki and Heck reactions, and the generation of highly reactive intermediates such as arynes. wikipedia.orgresearchgate.net The introduction of metal triflates, particularly lanthanide triflates in the 1990s, revolutionized Lewis acid catalysis by providing water-stable and recyclable catalysts for a multitude of organic reactions. This historical progression set the stage for the development and application of specific triflate esters, like 2-ethoxyethyl triflate, tailored for particular synthetic purposes.

Table 1: Key Milestones in the Evolution of Triflate-Related Reagents

| Reagent Type | Key Innovation | Significance in Organic Synthesis |

|---|---|---|

| Triflic Acid (HOTf) | One of the first superacids to be widely accessible. | Catalyst for various reactions; precursor to all other triflate reagents. wikipedia.org |

| Alkyl Triflates (e.g., Methyl Triflate) | Highly reactive alkylating agents due to the excellent triflate leaving group. | Used for the alkylation of a wide range of nucleophiles, often when other alkylating agents fail. nih.govrsc.org |

| Aryl Triflates | Stable yet highly reactive precursors for cross-coupling reactions. | Enabled the use of phenols in palladium-catalyzed reactions like Suzuki and Heck couplings. wikipedia.org |

| Triflic Anhydride (Tf₂O) | A powerful reagent for converting alcohols and ketones into triflates. | Facilitated the in-situ generation of reactive triflate intermediates. wikipedia.org |

| o-Silylaryl Triflates (Kobayashi Precursors) | Mild precursors for the generation of aryne intermediates under fluoride (B91410) catalysis. | Revitalized aryne chemistry, allowing for rapid construction of complex aromatic systems. researchgate.net |

| Metal Triflates (e.g., Ln(OTf)₃) | Water-stable Lewis acids. | Enabled a wide range of catalytic reactions to be performed in aqueous or green media. |

Significance of 2-Ethoxyethyl Triflate as a Versatile Synthetic Intermediate

The primary significance of 2-Ethoxyethyl triflate lies in its function as a highly efficient electrophile for introducing the 2-ethoxyethyl group into molecules. This specific structural motif is valuable in several areas of chemical science. The ethoxyethyl group can act as a protecting group for alcohols and amines, or it can be incorporated as a permanent structural element to modify the physicochemical properties of a molecule, such as its solubility or lipophilicity. uwindsor.ca

As an alkylating agent, 2-Ethoxyethyl triflate is significantly more reactive than analogous compounds like 2-ethoxyethyl halides or even 2-ethoxyethyl tosylate, owing to the superior leaving group ability of the triflate anion. wikipedia.orggoogle.com This heightened reactivity allows alkylation reactions to proceed under milder conditions, often at lower temperatures and with shorter reaction times, which can be crucial when working with sensitive or complex substrates.

The general reaction involves the attack of a nucleophile (such as an alcohol, amine, or thiol) on the methylene (B1212753) carbon adjacent to the triflate group, displacing the triflate anion and forming a new carbon-nucleophile bond. This Sₙ2 reaction provides a reliable method for constructing molecules containing the CH₃CH₂OCH₂CH₂- fragment.

Table 2: Physicochemical Properties of 2-Ethoxyethyl Triflate

| Property | Value |

|---|---|

| IUPAC Name | 2-ethoxyethyl trifluoromethanesulfonate (B1224126) |

| Molecular Formula | C₅H₉F₃O₄S |

| Molecular Weight | 222.18 g/mol |

| CAS Number | 851536-76-0 |

| Typical Role | Alkylating Agent |

Data sourced from ChemSpider chemspider.com

Scope and Academic Relevance of 2-Ethoxyethyl Triflate Investigations

For instance, analogous sulfonate esters like 2-ethoxyethyl 4-methylbenzenesulfonate (B104242) are employed in the synthesis of the antihistamine drug Bilastine. The high reactivity of triflates suggests that 2-Ethoxyethyl triflate could serve as a more efficient alternative in such multi-step syntheses. google.com

Furthermore, the 2-ethoxyethyl group is found in various functional molecules. In polymer chemistry, monomers containing ethoxyethyl groups, such as 2-ethoxyethyl vinyl ether, are used to create thermosensitive polymers for biomedical applications. mdpi.com In coordination chemistry, ligands incorporating ether functionalities, like benzylbis(2-ethoxyethyl)phosphine, are used to create metal complexes with specific solubility and catalytic properties. acs.org The synthesis of these advanced materials often requires robust and high-yielding reactions, a role for which powerful alkylating agents like 2-Ethoxyethyl triflate are well-suited. Its utility is also highlighted in the synthesis of radiolabeled compounds for applications like positron emission tomography (PET), where highly efficient and rapid labeling reactions are paramount. google.comiaea.org The development of potent alkylating agents remains an active area of research, with triflates serving as a benchmark for high electrophilicity. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C5H9F3O4S |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

2-ethoxyethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C5H9F3O4S/c1-2-11-3-4-12-13(9,10)5(6,7)8/h2-4H2,1H3 |

InChI Key |

RJYPTKAJRGPMMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxyethyl Triflate and Analogues

Classical Preparative Routes

The traditional synthesis of 2-ethoxyethyl triflate and similar alkyl triflates relies on well-established organic reactions. These methods, while effective, often involve harsh conditions and reagents.

Esterification of 2-Ethoxyethanol (B86334) with Trifluoromethanesulfonic Anhydride (B1165640)

A primary and straightforward method for preparing 2-ethoxyethyl triflate is the esterification of 2-ethoxyethanol with trifluoromethanesulfonic anhydride, often referred to as triflic anhydride. rsc.orgwikipedia.org This reaction is a powerful tool for introducing the highly effective triflate leaving group. wikipedia.org The general principle involves the reaction of the alcohol with triflic anhydride, typically in the presence of a base to neutralize the triflic acid byproduct. rsc.org

A common procedure involves dissolving the alcohol in a solvent like dichloromethane (B109758) and then adding triflic anhydride. rsc.org To manage the strong acid generated during the reaction, a non-nucleophilic base is crucial. Pyridine was historically used, but its tendency to react with the product triflate has led to the adoption of sterically hindered bases like 2,6-lutidine or polymer-supported bases such as poly(4-vinylpyridine). rsc.orgmdpi.com The use of poly(4-vinylpyridine) simplifies purification, as the resulting pyridinium (B92312) triflate salt precipitates and can be removed by filtration. rsc.org

Table 1: Representative Esterification of a Primary Alcohol with Triflic Anhydride

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

| Primary Alcohol | Triflic Anhydride | Poly(vinylpyridine) | Dichloromethane | 5 minutes | Good |

This table illustrates a general procedure for the synthesis of primary alkyl triflates, which can be adapted for 2-ethoxyethanol. rsc.org

Alkylation Reactions Utilizing Sulfonate Precursors

An alternative to the direct esterification of alcohols involves alkylation reactions using sulfonate precursors. While not a direct synthesis of 2-ethoxyethyl triflate itself, this approach is fundamental to the broader context of triflate chemistry. For instance, alkyl triflates can be synthesized through the metathesis reaction between an alkyl halide (like an alkyl bromide) and a silver triflate salt. dtic.mil This method is particularly useful when the corresponding alcohol is sensitive to the harsh conditions of triflic anhydride. dtic.mil

The reaction of bromoalkanes with silver triflate can be a viable synthetic route, offering a complementary approach to the alcohol-triflic anhydride condensation. dtic.mil This technique has been shown to be effective for producing various alkyl triflates, including those from dibromoalkanes, which can lead to either monobromoalkyl triflates or bis-triflates depending on the reaction conditions. dtic.mil

Modern Advancements in Synthesis Protocols

Contemporary research focuses on refining synthetic methods to be more efficient, environmentally friendly, and higher yielding.

Green Chemistry Approaches and Solvent Considerations

The principles of green chemistry have spurred the development of more sustainable synthetic protocols. This includes the use of less hazardous solvents and the development of solvent-free reaction conditions. researchgate.netmdpi.com For instance, research has explored the synthesis of triflate anion ionic liquids via direct alkylation without the use of halogenated solvents, which are a drawback in many classical methods. researchgate.net

The use of water as a solvent in organic synthesis is a key goal of green chemistry. researchgate.net Catalysts like pentafluorophenylammonium triflate (PFPAT) have been shown to be effective and reusable in aqueous media for certain reactions, highlighting a move towards more environmentally benign synthesis. researchgate.net While not directly reported for 2-ethoxyethyl triflate, these advancements point to future directions in its synthesis.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-ethoxyethyl triflate. Factors such as the choice of base, solvent, temperature, and reaction time are all critical variables. rsc.orgacs.org The use of a non-nucleophilic, sterically hindered base is a key optimization to prevent the formation of byproducts. mdpi.com

For example, in the esterification of primary alcohols with triflic anhydride, the reaction can proceed rapidly at room temperature, with yields often being quite high. rsc.org The optimization process involves a careful balance to ensure complete reaction while minimizing decomposition or side reactions. acs.org The development of automated systems and statistical methods like Design of Experiments (DoE) allows for the systematic optimization of multiple reaction parameters simultaneously, leading to improved outcomes. acs.org

Synthesis of Related Alkyl Triflate Derivatives

The synthetic methodologies for 2-ethoxyethyl triflate are often applicable to a wide range of other alkyl triflate derivatives. The choice of the starting alcohol is the primary determinant of the final product. For example, various primary alcohols can be efficiently converted to their corresponding triflates using the triflic anhydride/poly(vinylpyridine) method. rsc.org

Furthermore, specialized triflate derivatives can be synthesized to meet specific research needs. For instance, cyclic β-silylalkenyl triflates can be generated from trimethylsilylalkyne derivatives through cationic cyclization. nih.gov The synthesis of triflate derivatives is not limited to simple alkyl chains and can include more complex structures with various functional groups. nih.gov The versatility of these synthetic methods allows for the creation of a diverse library of alkyl triflates for use in a wide array of chemical transformations.

Reactivity and Mechanistic Investigations of 2 Ethoxyethyl Triflate

Carbocationic Chemistry and Rearrangements

The potential formation of a carbocation from 2-ethoxyethyl triflate, even as a transient species, opens the door to the rich and complex field of carbocation chemistry. nih.govresearchgate.net

The 2-ethoxyethyl cation is a primary alkyl carbocation. Such cations are high-energy intermediates and their formation is generally unfavorable. dalalinstitute.com However, the use of a substrate with an excellent leaving group like triflate in a polar solvent can promote ionization. dalalinstitute.comacs.org The generation of the carbocation occurs through the heterolytic cleavage of the highly polarized C-OTf bond. dalalinstitute.com

Once formed, the fleeting 2-ethoxyethyl cation has two primary fates:

Capture by a Nucleophile : The cation can be trapped by the most abundant or most reactive nucleophile in the system (often the solvent in solvolysis reactions) to yield the substitution product. nih.gov

Rearrangement : The cation can undergo a rapid intramolecular rearrangement to a more stable carbocationic structure before being captured by a nucleophile. wiley-vch.demdpi.com

Carbocation rearrangements are common processes driven by the formation of a more stable cationic species (e.g., a primary to a secondary or tertiary cation). wiley-vch.de For the 2-ethoxyethyl cation, several rearrangement pathways are plausible.

One potential process is a 1,2-hydride shift , where a hydrogen atom from the adjacent carbon migrates with its pair of electrons to the cationic center. This would convert the primary carbocation into a more stable secondary carbocation.

Electrophilic Reactivity Profiles

The electrophilic character of 2-ethoxyethyl triflate is dominated by the trifluoromethanesulfonate (B1224126) (triflate, OTf) group, one of the most effective leaving groups known in organic chemistry. This property renders the adjacent carbon atom highly susceptible to nucleophilic attack and dictates its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Participation in Electrophilic Additions

The triflate group is an excellent leaving group, making alkyl triflates highly reactive electrophiles in nucleophilic substitution and coupling reactions. wikipedia.org However, the direct participation of 2-ethoxyethyl triflate in classical electrophilic addition reactions to unsaturated systems like alkenes is not a prominent feature of its chemistry. Electrophilic additions typically involve the addition of an electrophile to a double or triple bond, a role not suited for a saturated alkyl triflate like 2-ethoxyethyl triflate. richmond.eduresearchgate.net

Instead, related chemistry involves the addition of triflic acid itself to alkenes, which proceeds via a carbocation intermediate to form an alkyl triflate. nih.gov For instance, the addition of triflic acid to 1-pentene (B89616) can yield 2-pentyl triflate, demonstrating the formation of an alkyl triflate through an electrophilic addition mechanism. nih.gov While 2-ethoxyethyl triflate does not participate as the initial electrophile adding to an alkene, its formation could conceivably result from such a process starting from ethoxyethene, although this is not a standard preparative route.

Cross-Electrophile Coupling Research

Cross-electrophile coupling (XEC) has emerged as a powerful strategy for C-C bond formation, directly uniting two different electrophiles with the aid of a transition metal catalyst and a stoichiometric reductant. wikipedia.org Aryl and vinyl triflates are well-established coupling partners in these reactions, showcasing the utility of the C-OTf bond as an electrophilic site. nih.govnih.gov

Nickel-catalyzed cross-electrophile couplings have been particularly successful, often employing zinc or manganese as the reducing agent. wikipedia.org The general mechanism involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species. This Ni(0) complex then preferentially undergoes oxidative addition with the more reactive electrophile (often an aryl or vinyl triflate) to form an organonickel(II) intermediate. The second, less reactive electrophile (typically an alkyl halide) is converted into an alkyl radical that is trapped by the organonickel(II) species. Subsequent reductive elimination from the resulting diorganonickel(III) complex furnishes the cross-coupled product and regenerates a Ni(I) or Ni(II) species, which is then reduced to close the catalytic cycle. wikipedia.orgacs.org

A significant challenge in XEC is achieving high cross-selectivity over homodimerization of the starting electrophiles. This is often controlled by leveraging the different reactivities of the coupling partners and careful selection of ligands and additives. wikipedia.orgacs.org For instance, the coupling of aryl triflates with alkyl halides has been systematically studied. Research has shown that while electron-deficient aryl triflates couple efficiently, electron-rich variants can be challenging due to off-cycle reactions. nih.govacs.org The development of specialized ligands, such as pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN), has been crucial in overcoming these limitations and expanding the reaction scope to include previously unreactive electron-rich aryl triflates. nih.govacs.org

While much of the research has focused on aryl and vinyl triflates, the principles extend to alkyl triflates. The coupling of vinyl triflates with alkyl halides has been successfully demonstrated, yielding the desired olefins with high stereoretention and minimal diene byproduct formation, particularly when using lower catalyst concentrations. nih.gov This indicates that alkyl triflates like 2-ethoxyethyl triflate are viable, albeit highly reactive, electrophiles for such transformations.

| Triflate Substrate | Coupling Partner | Catalyst System | Reductant | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Carbomethoxyphenyl triflate | 1-Bromooctane | NiBr2·diglyme / phenanthroline | Zn | 72% | acs.org |

| 4-Methoxyphenyl triflate | 1-Chlorooctane | NiBr2·diglyme / PyBCamCN, LiCl | Zn | 66% | acs.org |

| (E)-Dec-1-en-1-yl triflate | 1-Iodooctane | (bpy)NiI2 | Zn | 76% | nih.gov |

| 4-Tolyl triflate | O-tBu S-octyl thiocarbonate | NiCl2(DME) / phenanthroline, MgBr2 | Zn | 85% | organic-chemistry.org |

Other Reactive Transformations

Beyond coupling reactions, the primary role of 2-ethoxyethyl triflate is as a potent electrophilic 2-ethoxyethylating agent in nucleophilic substitution (SN2) reactions. The triflate anion is an exceptionally stable leaving group, which makes the C-O bond highly polarized and the alkyl backbone extremely reactive toward a wide range of nucleophiles. wikipedia.org

The synthesis of 2-ethoxyethyl triflate itself highlights the reactivity of related triflate precursors. It is typically prepared from 2-ethoxyethanol (B86334) and a highly electrophilic triflating agent like trifluoromethanesulfonic anhydride (B1165640), often in the presence of a non-nucleophilic base such as 2,6-dimethylpyridine (B142122) to neutralize the triflic acid byproduct. google.com

A notable application of 2-ethoxyethyl triflate is in the synthesis of complex pharmaceutical agents. For example, it serves as the key reagent for the introduction of the 2-ethoxyethyl group at the C40-hydroxyl position of sirolimus to produce Biolimus A9. google.com In this reaction, the hydroxyl group of sirolimus, activated by a hindered base like ethyl di-isopropyl amine, acts as the nucleophile, displacing the triflate group from 2-ethoxyethyl triflate to form the desired ether linkage. This transformation underscores the high reactivity of the alkyl triflate, which is necessary for modifying sterically hindered and sensitive substrates. The reagent is noted to be highly active but also unstable, requiring it to be freshly prepared or stored carefully before use. google.com

| Reactant 1 | Reactant 2 (Electrophile) | Base | Solvent | Product |

|---|---|---|---|---|

| Sirolimus | 2-Ethoxyethyl triflate | Ethyl di-isopropyl amine | Methylene (B1212753) chloride | Biolimus A9 |

The high reactivity of alkyl triflates also means they must be handled under anhydrous conditions, as they can readily react with water. wikipedia.org This reactivity profile makes 2-ethoxyethyl triflate a valuable, though specialized, reagent for introducing the 2-ethoxyethyl moiety in the synthesis of complex organic molecules.

Applications of 2 Ethoxyethyl Triflate in Advanced Organic Synthesis

Alkylation and Arylation Reactions

The high reactivity of the triflate leaving group in 2-ethoxyethyl triflate makes it an excellent electrophile for the alkylation of various nucleophiles. This reactivity has been harnessed for the selective functionalization of heteroatoms and the formation of crucial carbon-carbon and carbon-nitrogen bonds.

Selective Functionalization of Heteroatoms (N, O, S)

2-Ethoxyethyl triflate is a powerful reagent for the ethoxyethylation of heteroatomic nucleophiles, including nitrogen, oxygen, and sulfur. The robust nature of the triflate leaving group allows these reactions to proceed under mild conditions, often with high selectivity and yields.

N-Alkylation: In the realm of nitrogen functionalization, primary and secondary amines can be readily alkylated with 2-ethoxyethyl triflate. This reaction is of particular importance in the synthesis of complex amines and nitrogen-containing heterocycles. While direct studies on 2-ethoxyethyl triflate are limited, the analogous reactivity of other alkyl triflates suggests its high efficiency. The selective mono-N-alkylation of primary amines remains a challenge due to the potential for overalkylation. However, careful control of reaction conditions, such as temperature and stoichiometry, can favor the desired mono-alkylation product.

O-Alkylation: Phenols and alcohols are excellent nucleophiles for O-alkylation with 2-ethoxyethyl triflate. The ethoxyethyl group can serve as a protecting group for hydroxyl functionalities, which can be cleaved under specific conditions. The high reactivity of triflates allows for the efficient alkylation of even sterically hindered or electronically deactivated hydroxyl groups.

S-Alkylation: Thiols and their corresponding thiolates are highly nucleophilic and react readily with 2-ethoxyethyl triflate to form thioethers. This transformation is crucial in the synthesis of various sulfur-containing natural products and pharmaceuticals. The soft nature of the sulfur atom makes it an excellent nucleophile for reaction with the soft electrophilic carbon of the ethoxyethyl group.

| Nucleophile | Product Type | Potential Significance |

| Primary/Secondary Amine | N-Alkylated Amine | Synthesis of complex amines and heterocycles |

| Alcohol/Phenol | O-Alkylated Ether | Protecting group chemistry, synthesis of ethers |

| Thiol | S-Alkylated Thioether | Synthesis of sulfur-containing compounds |

Table 1: Selective Functionalization of Heteroatoms with 2-Ethoxyethyl Triflate

Carbon-Carbon and Carbon-Nitrogen Bond Formations

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. While direct examples involving 2-ethoxyethyl triflate are not extensively documented, its reactivity profile as a potent alkylating agent suggests its utility in these transformations.

Carbon-Carbon Bond Formation: In principle, 2-ethoxyethyl triflate can participate in C-C bond-forming reactions with suitable carbon nucleophiles, such as enolates, organometallic reagents, and enamines. For instance, in Friedel-Crafts type alkylations, the reaction of 2-ethoxyethyl triflate with an aromatic ring, catalyzed by a Lewis acid, could lead to the formation of an ethoxyethyl-substituted arene. However, the high reactivity of the triflate may lead to challenges such as overalkylation and rearrangement reactions.

Carbon-Nitrogen Bond Formation: The formation of C-N bonds is a cornerstone of medicinal chemistry and materials science. 2-Ethoxyethyl triflate can be employed in the N-alkylation of a wide array of nitrogen-containing compounds, including amides, imides, and azoles. These reactions are critical for the synthesis of many pharmaceuticals and biologically active molecules. The development of efficient and selective methods for C-N bond formation remains an active area of research.

Synthesis of Complex Molecular Architectures

The unique reactivity of 2-ethoxyethyl triflate and its derivatives has been exploited in the synthesis of intricate and biologically significant molecules. Its role as a key intermediate in the construction of complex natural product analogues and in glycosylation chemistry highlights its importance in modern synthetic strategies.

Construction of Rapamycin (B549165) Derivatives and Analogues

Rapamycin is a potent immunosuppressant and anticancer agent. The synthesis of its derivatives and analogues is of significant interest for the development of new therapeutics with improved pharmacological profiles. A crucial step in the synthesis of many rapamycin analogues, such as everolimus, involves the alkylation of the C40 hydroxyl group of rapamycin. While the direct use of 2-ethoxyethyl triflate is not the most commonly cited method, the closely related reagent, 2-((tert-butyldimethylsilyl)oxy)ethyl triflate, is frequently employed. nih.gov This reagent is generated in situ and reacts with rapamycin to introduce a protected 2-hydroxyethyl group, which is subsequently deprotected to yield the final product. nih.gov This highlights the utility of 2-substituted ethyl triflates in the selective modification of complex natural products. The ethoxyethyl group from 2-ethoxyethyl triflate could potentially offer an alternative modification at this position, leading to novel rapamycin analogues.

| Reagent | Product | Significance |

| 2-((tert-butyldimethylsilyl)oxy)ethyl triflate | 40-O-(2-hydroxy)ethyl-rapamycin (Everolimus) | Important immunosuppressant and anticancer drug |

| 2-Ethoxyethyl triflate (hypothetical) | 40-O-(2-ethoxy)ethyl-rapamycin | Novel rapamycin analogue with potentially altered properties |

Table 2: Application of 2-Substituted Ethyl Triflates in Rapamycin Synthesis

Intermediate in Glycosylation Chemistry

Glycosylation is a fundamental process for the synthesis of oligosaccharides and glycoconjugates, which play vital roles in numerous biological processes. The formation of glycosidic bonds is often a challenging synthetic task, requiring highly reactive glycosyl donors. Glycosyl triflates are well-established as potent intermediates in glycosylation reactions. nih.gov These highly electrophilic species are typically generated in situ from a glycosyl donor, such as a thioglycoside or a glycosyl sulfoxide, in the presence of a triflate source.

While 2-ethoxyethyl triflate itself is not a glycosyl donor, it can be envisioned as a precursor for the synthesis of glycosyl donors bearing a 2-ethoxyethyl ether linkage. Such donors could then be activated to form the corresponding glycosyl triflate, which would subsequently react with a glycosyl acceptor to form the desired glycosidic bond. The ethoxyethyl group could serve as a protecting group or as a functional handle for further modifications.

Formation of Ring Systems and Polycyclic Compounds

The high reactivity of 2-ethoxyethyl triflate can be harnessed in intramolecular reactions to construct cyclic and polycyclic frameworks. Intramolecular alkylation, where the nucleophile and the electrophilic triflate are part of the same molecule, can lead to the formation of a new ring. This strategy is a powerful tool for the synthesis of complex carbocycles and heterocycles.

Tandem or cascade reactions initiated by the reactivity of a triflate can lead to the rapid assembly of complex polycyclic systems from simple precursors. For example, a reaction sequence could be initiated by the alkylation of a nucleophile with 2-ethoxyethyl triflate, followed by one or more intramolecular cyclizations to build up the polycyclic scaffold. While specific examples utilizing 2-ethoxyethyl triflate in such complex cascade reactions are not widely reported, the principle is well-established in organic synthesis with other reactive electrophiles. The development of such cascade reactions involving 2-ethoxyethyl triflate would offer an efficient route to novel and complex molecular architectures.

Catalytic Roles and Precursors in Metal-Mediated Reactions

In the landscape of modern organic chemistry, the utility of a compound is often defined by its reactivity and its ability to participate in or facilitate catalytic cycles. While 2-Ethoxyethyl triflate is primarily recognized as an alkylating agent, the triflate group imparts significant reactivity, suggesting potential roles in metal-mediated transformations. This section explores the involvement of triflates as a functional group in key cross-coupling reactions and their relationship to the formation of potent Lewis acid catalysts.

Involvement in Cross-Coupling Methodologies (e.g., Heck-type, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. researchgate.net The choice of the electrophilic partner is critical, with organotriflates serving as highly effective substitutes for organohalides. researchgate.net Triflates are among the most reactive pseudohalides, often demonstrating reactivity comparable to or greater than iodides, which allows for milder reaction conditions. researchgate.netresearchgate.net

The Mizoroki-Heck reaction, which forms a substituted alkene by coupling an unsaturated halide or triflate with an alkene, and the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide or triflate, are cornerstone methodologies in synthesis. snnu.edu.cnrsc.org In both reactions, the catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-triflate bond of the electrophile. rsc.org

For instance, the Heck reaction's versatility is expanded by the use of triflate electrophiles, which can participate in the catalytic cycle under various conditions. snnu.edu.cnnih.gov Similarly, Suzuki-Miyaura couplings frequently employ aryl or vinyl triflates to create C(sp²)–C(sp²) bonds, essential for synthesizing biaryl compounds, conjugated systems, and complex natural products. rsc.org The general mechanism involves oxidative addition, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. rsc.org

While aryl and vinyl triflates are extensively documented in these roles, the participation of alkyl triflates like 2-ethoxyethyl triflate is less common. The potential for β-hydride elimination presents a significant competing pathway when using alkyl electrophiles with β-hydrogens, which can complicate the desired cross-coupling outcome. However, research continues to expand the scope of these reactions. researchgate.net

Below are illustrative examples of triflates participating in Heck and Suzuki-Miyaura reactions, demonstrating the general utility of the triflate group in these transformations.

Table 1: Illustrative Examples of Triflates in Heck-Type Reactions

| Electrophile (Triflate) | Alkene Partner | Catalyst System | Product Type |

| Aryl Triflate | n-Butyl Acrylate | Pd(OAc)₂ / Bidentate Ligand | Substituted Alkene |

| Vinyl Triflate | Styrene | Pd(PPh₃)₄ / Base | Diene |

| 3-Pyridyl Triflate | Alkenyl Boronate | Pd(PPh₃)₄ / K₃PO₄ | Branched Pyridyl Alkene |

This table illustrates the general application of triflates in Heck-type reactions; specific data for 2-Ethoxyethyl triflate is not detailed in the cited literature.

Table 2: Illustrative Examples of Triflates in Suzuki-Miyaura Reactions

| Electrophile (Triflate) | Boron Reagent | Catalyst System | Product Type |

| 3-Pyridyl Triflate | 1-Alkenyl-2-pinacol boronate | Pd(PPh₃)₄ / K₃PO₄ | Substituted Pyridine |

| (Z)-β-enamido triflate | Phenylboronic acid | Pd(PPh₃)₄ | Stereodefined Enamide |

| 2-Naphthyl triflate | Alkenylsilanol | Pd(0) / X-Phos | Aryl-Alkene |

This table illustrates the general application of triflates in Suzuki-Miyaura reactions; specific data for 2-Ethoxyethyl triflate is not detailed in the cited literature.

Precursors for Lewis Acid Catalysts

Metal triflates, salts formed between a metal cation and the trifluoromethanesulfonate (B1224126) (triflate) anion, are recognized as exceptionally potent and stable Lewis acids. Unlike traditional Lewis acids such as aluminum chloride, many metal triflates are stable in aqueous media and can be used in catalytic amounts, making them highly valuable in green chemistry applications. They effectively catalyze a wide array of organic reactions, including aldol (B89426) condensations, Friedel-Crafts acylations, and various cyclization reactions like the Nazarov and oxa-Pictet-Spengler reactions.

The catalytic activity of a metal triflate is influenced by the Lewis acidity of the metal center. These catalysts are typically prepared from metal oxides, chlorides, or carbonates reacting with triflic acid. The triflate anion's strong electron-withdrawing nature enhances the metal cation's electrophilicity, thereby increasing its catalytic power.

In the context of 2-ethoxyethyl triflate, its role is not as a direct precursor for these catalysts. The term "precursor" refers to the source of the constituent ions—the metal cation and the triflate anion. While 2-ethoxyethyl triflate contains the necessary triflate anion, it is not the conventional starting material for synthesizing metal triflate catalysts. The synthesis of these Lewis acids almost invariably utilizes triflic acid (TfOH) or a simple inorganic triflate salt. However, it is conceivable that 2-ethoxyethyl triflate could react in the presence of a metal salt where the triflate anion is exchanged, but this is not a standard preparatory method.

Some studies suggest that in certain media, metal triflates may not act as true Lewis acids but rather as convenient, easy-to-handle sources of triflic acid, which is generated in situ via hydrolysis and serves as a Brønsted acid catalyst. rsc.org This highlights the complex role of water and the catalyst's environment in determining the active catalytic species. rsc.org

Table 3: Common Metal Triflate Lewis Acids and Their Applications

| Metal Triflate Catalyst | Representative Application | Reference |

| Bismuth(III) triflate (Bi(OTf)₃) | Nazarov Reaction, Oxa-Pictet-Spengler Reaction | rsc.org |

| Scandium(III) triflate (Sc(OTf)₃) | Aldol Reactions, Diels-Alder Reactions | |

| Ytterbium(III) triflate (Yb(OTf)₃) | Aldol Reactions in Aqueous Media | |

| Hafnium(IV) triflate (Hf(OTf)₄) | Conversion of Alcohols to Olefins | |

| Aluminum(III) triflate (Al(OTf)₃) | Ring Opening of Epoxides, Friedel-Crafts Acylation |

This table provides examples of established metal triflate Lewis acids and is for illustrative purposes. 2-Ethoxyethyl triflate is not a standard precursor for these compounds.

Theoretical and Computational Studies on 2 Ethoxyethyl Triflate and Triflate Anion

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are indispensable for elucidating the intricate details of molecular structure and electron distribution, which in turn govern chemical reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mpg.denih.gov DFT calculations are instrumental in understanding the stability and reactivity of compounds like 2-ethoxyethyl triflate by examining the distribution of electron density and the energies of molecular orbitals.

The triflate anion (CF₃SO₃⁻) is known for its exceptional stability, which is a primary reason for the high reactivity of triflate esters. wikipedia.org DFT studies show that this stability arises from two key factors:

Resonance Delocalization: The negative charge is effectively spread across the three oxygen atoms of the sulfonate group. wikipedia.org

Inductive Effect: The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group further delocalizes the negative charge, enhancing the anion's stability. wikipedia.org

For 2-ethoxyethyl triflate, DFT calculations would reveal a significant polarization of the C-O bond connecting the ethyl group to the triflate moiety. The sulfur atom in the triflate group, bonded to three highly electronegative oxygen atoms and a trifluoromethyl group, possesses a substantial partial positive charge. This electronic pull makes the carbon atom of the ethoxyethyl group highly electrophilic and susceptible to nucleophilic attack. Standard DFT methods, such as those employing the B3LYP functional with basis sets like 6-31+G*, are commonly used to model these properties and have been applied to analyze similar SN2 reactions. mdpi.comsciforum.net

| Property | Computational Finding | Implication for Reactivity |

| Charge on Triflate Anion | Negative charge is delocalized over three oxygen atoms. | High stability of the leaving group. |

| C-O Bond to Triflate Group | Highly polarized, with a significant partial positive charge on the carbon. | Creates a strong electrophilic center. |

| -CF₃ Group | Strong electron-withdrawing inductive effect. | Further stabilizes the triflate anion. |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative energies. wolfram.com For 2-ethoxyethyl triflate (CH₃CH₂OCH₂CH₂OTf), several key rotatable bonds determine its three-dimensional structure and energy landscape.

Computational studies on the related molecule 2-ethoxyethanol (B86334) have been performed to understand its thermal degradation and reaction mechanisms. acs.org These studies, along with general principles of conformational analysis, suggest that the most stable conformers of 2-ethoxyethyl triflate would minimize steric hindrance by adopting staggered, particularly anti-periplanar, arrangements around the C-C and C-O bonds.

The energy landscape can be mapped by systematically rotating the dihedral angles of the key bonds and calculating the potential energy at each point. The primary rotations to consider are:

τ₁ (O-C-C-O): Rotation around the central C-C bond of the ethoxyethyl chain.

τ₂ (C-O-C-C): Rotation around the ether C-O bond.

τ₃ (C-C-O-S): Rotation around the C-O bond attached to the triflate group.

The global minimum energy conformation would likely feature an extended, zig-zag-like chain where bulky groups are positioned far from each other. Gauche interactions, where substituents are closer together, would correspond to higher energy local minima on the potential energy surface.

| Dihedral Angle | Expected Low-Energy Conformation | Rationale |

| τ₁ (O-C-C-O) | Anti (~180°) | Minimizes steric repulsion between the ethoxy and triflate-oxy groups. |

| τ₂ (C-O-C-C) | Anti (~180°) | Minimizes steric hindrance between the terminal methyl group and the rest of the chain. |

| τ₃ (C-C-O-S) | Anti or Gauche | The rotational barrier is influenced by lone-pair repulsion and hyperconjugation effects. |

Modeling Reaction Pathways and Transition States

Computational chemistry provides essential tools for mapping the entire energy profile of a chemical reaction, including the fleeting, high-energy transition states that are difficult to observe experimentally. lifeboat.commit.edu For 2-ethoxyethyl triflate, the most characteristic reaction is nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic carbon atom, displacing the triflate group. wikipedia.org

Modeling this process involves:

Identifying Reactants and Products: The starting materials (2-ethoxyethyl triflate and a nucleophile) and the final products are defined.

Locating the Transition State (TS): This is the highest point on the minimum energy path connecting reactants and products. libretexts.org Computational methods like nudged elastic band or eigenvector-following algorithms are used to find this saddle point on the potential energy surface. libretexts.org

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation barrier (Ea), a key factor controlling the reaction rate.

For an SN2 reaction of 2-ethoxyethyl triflate, the transition state would feature a pentacoordinate carbon atom, with the nucleophile forming a partial bond and the C-OTf bond partially broken. mdpi.comresearchgate.net The exceptional stability of the triflate anion makes it an excellent leaving group, resulting in a relatively low activation energy for this process. reddit.com Computational models can precisely calculate the bond lengths and angles of this transition state structure, providing insights into the reaction mechanism. libretexts.orgboisestate.edu

| Reaction Step | Description | Key Computational Output |

| Reactant Complex | Nucleophile and 2-ethoxyethyl triflate approach each other. | Optimized geometry and energy of the initial complex. |

| Transition State (TS) | Pentacoordinate carbon with partial bonds to nucleophile and leaving group. | TS geometry, imaginary vibrational frequency, and activation energy (Ea). |

| Product Complex | Product and triflate anion are in proximity after bond cleavage. | Optimized geometry and energy of the final complex. |

| Products | Separated product and triflate anion. | Overall reaction energy (ΔE). |

Analysis of Solvent Effects on Reaction Dynamics

The solvent environment can dramatically influence reaction rates and mechanisms. researchgate.net Computational models can simulate these effects using two primary approaches:

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a defined dielectric constant (e.g., PCM, COSMO). nih.govresearchgate.net This method is computationally efficient and captures the bulk electrostatic effects of the solvent, which are crucial for stabilizing charged species like the transition state in an SN2 reaction.

Explicit Solvent Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can play a direct role in the reaction mechanism. nih.govresearchgate.net

For reactions involving alkyl triflates, solvent polarity is a critical factor. Polar solvents stabilize the charge separation that develops in the SN2 transition state, thereby lowering the activation energy and accelerating the reaction. mdpi.comsciforum.net Studies on the solvolysis of other organic compounds have shown that highly ionizing solvents can significantly alter reaction pathways, sometimes favoring unimolecular (SN1) over bimolecular (SN2) mechanisms. nih.govacs.org Computational analysis of 2-ethoxyethyl triflate in various solvents would predict a strong dependence of its reactivity on the solvent's dielectric constant and its ability to solvate both the transition state and the departing triflate anion.

| Solvent Type | Predicted Effect on SN2 Reaction Rate | Computational Rationale |

| Polar Protic (e.g., Water, Ethanol) | High rate | Stabilizes the charge-separated transition state and solvates the triflate anion via hydrogen bonding. nih.gov |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | Moderate to high rate | Stabilizes the transition state through dipole-dipole interactions. |

| Nonpolar (e.g., Hexane, Benzene) | Very low rate | Poor stabilization of the polar transition state, leading to a high activation barrier. nih.gov |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgtaylorandfrancis.com

HOMO: The outermost orbital containing electrons, typically associated with the nucleophile (electron donor). youtube.com

LUMO: The lowest-energy orbital without electrons, typically associated with the electrophile (electron acceptor). youtube.com

In the context of 2-ethoxyethyl triflate, FMO theory provides a clear rationale for its high electrophilicity. The triflate group is strongly electron-withdrawing, which significantly lowers the energy of the LUMO. wikipedia.org This LUMO is primarily localized on the σ* antibonding orbital of the C-O bond attached to the triflate group.

A nucleophilic attack is described as the interaction (overlap) of the nucleophile's HOMO with the electrophile's (2-ethoxyethyl triflate's) LUMO. wuxibiology.comlibretexts.org The reactivity is governed by the energy gap between these two orbitals: a smaller HOMO-LUMO gap facilitates electron transfer and corresponds to a faster reaction. taylorandfrancis.com Because the LUMO of 2-ethoxyethyl triflate is very low in energy, it has a small energy gap with the HOMOs of many common nucleophiles, explaining its high reactivity as an alkylating agent. Computational methods can calculate the energies and visualize the shapes of these frontier orbitals, providing a quantitative basis for predicting reactivity trends. pku.edu.cn

| Interacting Species | Frontier Orbital | Role in Reaction |

| Nucleophile (e.g., NH₃, Cl⁻) | HOMO | Electron Donor |

| 2-Ethoxyethyl triflate | LUMO (localized on C-OTf σ* orbital) | Electron Acceptor |

| HOMO-LUMO Interaction | Orbital Overlap | Leads to formation of a new bond and cleavage of the C-OTf bond. |

Advanced Analytical Methodologies in the Research of 2 Ethoxyethyl Triflate

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and bonding of 2-Ethoxyethyl triflate by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic analysis of reactions involving 2-Ethoxyethyl triflate. nih.gov By monitoring reactions in situ, NMR allows for the real-time observation of reactants, intermediates, and products, providing critical data for kinetic analysis and mechanism determination. nih.govresearchgate.netnih.gov The non-destructive nature of NMR spectroscopy makes it uniquely effective for these studies. nih.gov

Key nuclei for the analysis of 2-Ethoxyethyl triflate include ¹H, ¹³C, and ¹⁹F.

¹H NMR provides information on the proton environment within the ethoxyethyl group. The chemical shifts of the methylene (B1212753) protons adjacent to the oxygen atom and the triflate group are particularly diagnostic.

¹³C NMR offers detailed information about the carbon skeleton. The carbon atom directly bonded to the highly electronegative triflate group exhibits a characteristic downfield chemical shift.

¹⁹F NMR is exceptionally useful as it provides a distinct and sensitive signal for the trifluoromethyl (-CF₃) group, which is often in a region of the spectrum free from other signals. This allows for straightforward monitoring of the triflate moiety's presence or transformation.

Changes in the chemical shifts, signal integrations, and coupling constants over the course of a reaction can be used to track the conversion of starting materials, identify transient intermediates, and characterize the final products. researchgate.net This data is fundamental to understanding the reaction pathways and optimizing reaction conditions. researchgate.net

Table 1: Representative NMR Data for Alkyl Triflates Note: Exact chemical shifts for 2-Ethoxyethyl triflate may vary based on solvent and experimental conditions. The data below is representative of similar small alkyl triflates.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | -O-CH₂ -CH₂-OTf | ~3.8 - 4.2 | Triplet |

| ¹H | -O-CH₂-CH₂ -OTf | ~4.5 - 4.8 | Triplet |

| ¹H | CH₃ -CH₂-O- | ~1.2 - 1.4 | Triplet |

| ¹H | CH₃-CH₂ -O- | ~3.5 - 3.7 | Quartet |

| ¹³C | -O-CH₂ -CH₂-OTf | ~68 - 72 | - |

| ¹³C | -O-CH₂-CH₂ -OTf | ~75 - 80 | - |

| ¹³C | CF₃ -SO₃- | ~118 - 122 | Quartet (¹JC-F) |

| ¹⁹F | -CF₃ | ~ -74 to -78 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing its vibrational modes. youtube.comcardiff.ac.ukyoutube.com IR and Raman spectroscopy are complementary methods; IR spectroscopy relies on the absorption of light when there is a change in the dipole moment of a molecule, whereas Raman spectroscopy is based on the inelastic scattering of light due to a change in the molecule's polarizability. ksu.edu.sa

For 2-Ethoxyethyl triflate, these techniques are particularly effective for confirming the presence of the powerful triflate leaving group. The trifluoromethanesulfonate (B1224126) group has several strong, characteristic vibrational bands. nih.gov

S=O Asymmetric and Symmetric Stretching: The SO₃ group gives rise to very strong and distinct absorption bands in the IR spectrum. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.

C-F Stretching: The vibrations of the C-F bonds in the trifluoromethyl group also produce strong absorptions.

S-O Stretching: The S-O single bond stretch is another key indicator of the triflate group.

C-O-C Stretching: The ether linkage in the ethoxyethyl moiety can be identified by its characteristic C-O-C stretching vibrations.

These vibrational fingerprints are invaluable for confirming the successful synthesis of 2-Ethoxyethyl triflate and for detecting its presence in reaction mixtures. cardiff.ac.uk

Table 2: Characteristic Vibrational Frequencies for the Triflate Group Data compiled from studies on various triflate-containing compounds. nih.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

| Asymmetric SO₃ Stretch | -SO₃ | ~1300 - 1310 | Medium-Strong |

| Asymmetric CF₃ Stretch | -CF₃ | ~1160 - 1170 | Medium-Strong |

| Symmetric CF₃ Stretch | -CF₃ | ~1230 - 1240 | Strong |

| Symmetric SO₃ Stretch | -SO₃ | ~1025 - 1035 | Strong |

| SO₃ Bending | -SO₃ | ~630 - 640 | Strong |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is essential for separating 2-Ethoxyethyl triflate from reactants, byproducts, and impurities, enabling both the monitoring of reaction progress and the final assessment of product purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic reactions. bridgewater.edu It allows for the quantitative determination of individual components in a mixture, making it ideal for tracking the kinetics of a reaction by measuring the depletion of starting materials and the formation of products over time. rsc.org For purity assessment, HPLC can detect and quantify impurities at very low levels. nih.govwiley.comresearchgate.net

The analysis of alkyl triflates by standard reversed-phase HPLC on silica-based C18 columns can be challenging. The polar triflate group may interact with residual silanol (B1196071) groups on the silica (B1680970) surface, leading to poor peak shape (tailing) and inconsistent retention times. chemicalforums.com To overcome this, ion-pairing reagents, such as alkyl amines, can be added to the mobile phase to mask the silanol groups and improve chromatographic performance. chemicalforums.com Alternatively, modern columns with embedded polar groups or end-capping technologies can minimize these secondary interactions.

Table 3: Typical HPLC Conditions for Alkyl Triflate Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Additives | 0.1% Trifluoroacetic Acid (TFA) or an ion-pairing reagent |

| Flow Rate | 1.0 mL/min |

| Detector | UV (if chromophore is present), Charged Aerosol Detector (CAD), or ELSD |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the sensitive and specific detection of MS. It is particularly well-suited for identifying and quantifying volatile and thermally stable compounds, even at trace levels. wiley.com

Direct analysis of highly polar and reactive compounds like 2-Ethoxyethyl triflate by GC can be problematic, often leading to peak tailing, decomposition in the hot injector, or irreversible adsorption onto the column. researchgate.netchromforum.org To circumvent these issues, chemical derivatization is employed. This process converts the analyte into a more volatile and thermally stable derivative that is better suited for GC analysis. nih.govnih.govjfda-online.comsemanticscholar.org

A validated method for the trace analysis of trifluoromethanesulfonates involves derivatization with an alcohol (e.g., butanol) to form a corresponding ether. google.com The resulting, more volatile ether can then be analyzed using headspace GC-MS. This approach is highly effective for quantifying trace levels of triflates, which is critical as they are often classified as potential genotoxic impurities in pharmaceutical manufacturing. google.com The mass spectrometer provides definitive identification based on the derivative's mass spectrum and fragmentation pattern, offering excellent sensitivity and specificity. google.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org It provides unambiguous information on atomic positions, bond lengths, bond angles, and conformational details of a molecule, as well as how molecules pack together in a crystal lattice. mdpi.comnih.govlibretexts.org

The application of single-crystal X-ray crystallography to 2-Ethoxyethyl triflate presents a significant challenge, as small, flexible alkyl triflates are often liquids at room temperature. The primary and most difficult step is obtaining a high-quality single crystal suitable for diffraction. wikipedia.orgnih.gov This would likely require:

High Purity Sample: The starting material must be of very high purity.

Crystallization Screening: A wide range of conditions, including different solvents or solvent mixtures and various temperatures (often cryogenic), must be screened. msu.edu Slow evaporation, slow cooling, or vapor diffusion are common crystallization techniques. nih.gov

If a suitable crystal can be grown, the X-ray diffraction experiment would yield a detailed structural model. This model would confirm the molecular connectivity and provide precise measurements of the C-O, C-C, S-O, and C-F bond lengths and angles. Furthermore, it would reveal the preferred conformation of the ethoxyethyl chain in the solid state and illustrate any significant intermolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions, that govern the crystal packing. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

The synthesis of triflate esters is a cornerstone of their utility. Future research is poised to move beyond traditional methods towards more efficient, selective, and environmentally benign synthetic routes.

One promising avenue is the adaptation of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. chemrxiv.org This click chemistry approach, which utilizes sulfuryl fluoride (SO₂F₂) or related reagents, could be developed for the synthesis of alkyl triflates like 2-ethoxyethyl triflate. A potential advantage of a SuFEx-based approach would be its high efficiency and functional group tolerance, allowing for the synthesis of 2-ethoxyethyl triflate under mild conditions and in the presence of sensitive chemical functionalities. chemrxiv.org Research in this area would focus on optimizing reaction conditions and potentially developing a catalytic variant.

Another area of development is the use of flow chemistry for the synthesis of 2-ethoxyethyl triflate. Continuous flow reactors offer significant advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for automated, high-throughput synthesis. A flow-based synthesis could allow for the rapid and safe production of 2-ethoxyethyl triflate, making it more accessible for a wider range of applications.

The table below outlines potential novel synthetic strategies and their projected advantages.

| Synthetic Strategy | Potential Reagents | Key Advantages |

| Sulfur(VI) Fluoride Exchange (SuFEx) | 2-Ethoxyethanol (B86334), Triflyl Fluoride (CF₃SO₂F) | High chemoselectivity, mild reaction conditions, broad functional group tolerance. chemrxiv.org |

| Flow Chemistry Synthesis | 2-Ethoxyethanol, Triflic Anhydride (B1165640) | Enhanced safety, improved reaction control, scalability, and potential for automation. |

| Biocatalytic Synthesis | Engineered Enzymes, 2-Ethoxyethanol | High selectivity, environmentally friendly conditions, potential for chiral synthesis. |

Exploration of New Catalytic Systems

The triflate group is a key component in many catalytic systems, often as a counter-ion for a catalytically active metal center. Future research will likely explore the use of 2-ethoxyethyl triflate in the development of novel catalytic processes.

The exploration of catalytic systems involving rare-earth and other metal triflates, such as bismuth(III) triflate and yttrium triflate, has shown significant promise in various organic transformations. nih.govresearchgate.net These catalysts are often valued for their low toxicity, and air and moisture stability. nih.gov Future work could investigate the in-situ generation of novel catalysts from metal precursors and 2-ethoxyethyl triflate for reactions such as Friedel-Crafts alkylations, glycosylations, and cycloadditions. The 2-ethoxyethyl group could influence the solubility and reactivity of the resulting catalyst complex.

Furthermore, the development of organocatalytic systems where 2-ethoxyethyl triflate acts as an activating agent is a promising area. Chiral organocatalysts could be used in conjunction with 2-ethoxyethyl triflate to achieve asymmetric transformations, a highly sought-after goal in modern synthetic chemistry.

Advanced Mechanistic Insights

A deeper understanding of the reaction mechanisms involving 2-ethoxyethyl triflate is crucial for optimizing existing applications and developing new ones. Future research will likely employ a combination of advanced experimental and computational techniques to elucidate these mechanisms. researchgate.netresearchgate.net

Kinetic studies, including the use of in-situ spectroscopic techniques such as NMR and IR, can provide real-time information on reaction rates and the formation of intermediates. researchgate.net Isotopic labeling studies, where specific atoms in the 2-ethoxyethyl triflate molecule are replaced with their heavier isotopes, can help to pinpoint bond-breaking and bond-forming steps in a reaction pathway.

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in providing detailed mechanistic insights. DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcomes of reactions. researchgate.net This information is invaluable for understanding the factors that control reactivity and selectivity.

Integration into Supramolecular Chemistry and Materials Science

The unique structural features of 2-ethoxyethyl triflate make it an attractive building block for the construction of novel supramolecular assemblies and advanced materials.

In supramolecular chemistry, the 2-ethoxyethyl group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be used to direct the self-assembly of molecules into well-defined architectures. Research in this area could focus on the design of macrocycles and cages that incorporate the 2-ethoxyethyl triflate moiety, leading to new host-guest systems with potential applications in sensing and molecular recognition. scispace.com

In materials science, 2-ethoxyethyl triflate can be used as a monomer or a functionalizing agent for the synthesis of novel polymers. For example, it could be used in the cationic ring-opening polymerization of cyclic ethers or amines to produce polymers with tailored properties. mdpi.com The resulting materials could find applications in areas such as polymer electrolytes for batteries, biocompatible materials for biomedical applications, and functional coatings. researchgate.netresearchgate.net

The table below summarizes potential applications in these emerging fields.

| Field | Potential Application | Rationale |

| Supramolecular Chemistry | Component of self-assembling systems | The 2-ethoxyethyl group can direct assembly through non-covalent interactions. |

| Materials Science | Monomer for cationic polymerization | The triflate is an excellent initiating group for polymerization reactions. mdpi.com |

| Polymer Chemistry | Functionalization of existing polymers | Introduction of the 2-ethoxyethyl group can modify polymer properties like solubility and thermal stability. |

Computational Chemistry for Predictive Modeling

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. cetjournal.itresearchgate.net For 2-ethoxyethyl triflate, these approaches can accelerate the discovery of new applications and optimize its use in existing ones.

Quantum mechanical calculations can be used to predict a wide range of properties for 2-ethoxyethyl triflate, including its reactivity, stability, and spectroscopic signatures. This information can guide experimental design and help to interpret experimental results. For example, computational models can predict the most likely sites of reaction on a complex molecule with 2-ethoxyethyl triflate, saving significant experimental effort.

Machine learning and artificial intelligence are also poised to make a significant impact. By training algorithms on large datasets of chemical reactions and properties, it may become possible to predict the outcome of reactions involving 2-ethoxyethyl triflate with high accuracy. These predictive models could be used to screen for new applications, optimize reaction conditions, and even design novel catalysts for reactions involving this versatile compound.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-ethoxyethyl triflate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of triflate derivatives typically involves reacting alcohols with triflic anhydride under controlled conditions. For 2-ethoxyethyl triflate, stoichiometric ratios of triflic anhydride to the ethoxyethyl alcohol precursor must be carefully calibrated to avoid side reactions. Temperature control (0–5°C) and inert atmospheres (argon/nitrogen) are critical to prevent decomposition . Yield optimization can be achieved via iterative testing of solvent systems (e.g., dichloromethane vs. THF) and catalyst-free protocols to minimize impurities. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity product.

Q. How can researchers characterize 2-ethoxyethyl triflate to confirm its structural integrity and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Key diagnostic signals include the triflate group’s ¹⁹F resonance at ~-75 ppm and the ethoxyethyl moiety’s splitting patterns in ¹H NMR. Purity should be verified via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), with attention to residual solvents or unreacted precursors. Thermogravimetric analysis (TGA) can assess thermal stability, critical for applications requiring elevated temperatures .

Q. What safety protocols are critical when handling 2-ethoxyethyl triflate in laboratory settings?

- Methodological Answer : 2-Ethoxyethyl triflate is highly reactive and moisture-sensitive. Handling requires anhydrous conditions, glove-box use, and personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons. A pre-experiment risk assessment should address hazards such as exothermic decomposition and potential triflic acid release. Waste must be neutralized with bicarbonate prior to disposal, per local regulations .

Advanced Research Questions

Q. How can contradictory data in kinetic studies of 2-ethoxyethyl triflate-mediated reactions be resolved?

- Methodological Answer : Contradictions often arise from uncontrolled variables like trace moisture or solvent polarity. To resolve discrepancies:

- Replicate experiments under rigorously anhydrous conditions (e.g., molecular sieves in solvents).

- Use stopped-flow techniques to monitor fast reaction kinetics and isolate intermediates.

- Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding factors in datasets .

Q. What mechanistic insights support the use of 2-ethoxyethyl triflate in radical transfer reactions?

- Methodological Answer : Recent studies suggest that hypervalent iodine(III) reagents synergize with triflate derivatives to generate diazomethyl radicals under photochemical conditions. Electron paramagnetic resonance (EPR) spectroscopy and radical trapping experiments (e.g., TEMPO) can validate radical intermediates. Computational modeling (DFT) further elucidates transition states and bond dissociation energies critical to reaction pathways .

Q. How does solvent polarity influence the stability and reactivity of 2-ethoxyethyl triflate in nucleophilic substitutions?

- Methodological Answer : Low-polarity solvents (e.g., toluene) stabilize the triflate ion pair, enhancing its electrophilicity. In polar aprotic solvents (e.g., DMF), ion dissociation accelerates reactivity but may promote hydrolysis. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 260 nm for triflate degradation) under varying solvent conditions provide empirical validation .

Q. What strategies mitigate batch-to-batch variability in large-scale syntheses of 2-ethoxyethyl triflate?

- Methodological Answer : Implement process analytical technology (PAT) such as in-line FTIR or Raman spectroscopy to monitor reaction progress in real time. Design of experiments (DoE) methodologies optimize parameters (temperature, mixing rate, reagent addition sequence) while identifying critical quality attributes (CQAs). Reproducibility is enhanced by strict adherence to standardized operating procedures (SOPs) and raw material qualification protocols .

Data Presentation Guidelines

- Thermal Stability : Report decomposition onset temperatures (TGA) and enthalpic changes (DSC).

- Kinetic Data : Include Arrhenius plots for temperature-dependent reactions.

- Spectroscopic Validation : Provide full NMR assignments and chromatographic purity percentages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.